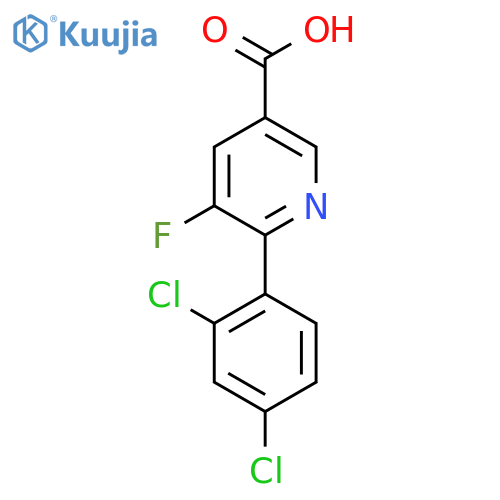

Cas no 1361729-20-5 (6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid)

6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid 化学的及び物理的性質

名前と識別子

-

- 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid

-

- インチ: 1S/C12H6Cl2FNO2/c13-7-1-2-8(9(14)4-7)11-10(15)3-6(5-16-11)12(17)18/h1-5H,(H,17,18)

- InChIKey: JXRNCMMNSKSVAS-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=CC=1C1C(=CC(C(=O)O)=CN=1)F)Cl

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 319

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 3.4

6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023030448-250mg |

6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid |

1361729-20-5 | 97% | 250mg |

646.00 USD | 2021-06-10 | |

| Alichem | A023030448-500mg |

6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid |

1361729-20-5 | 97% | 500mg |

931.00 USD | 2021-06-10 | |

| Alichem | A023030448-1g |

6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid |

1361729-20-5 | 97% | 1g |

1,730.40 USD | 2021-06-10 |

6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid 関連文献

-

Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

6-(2,4-Dichlorophenyl)-5-fluoronicotinic acidに関する追加情報

6-(2,4-Dichlorophenyl)-5-fluoronicotinic Acid: A Comprehensive Overview

The compound with CAS No. 1361729-20-5, known as 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a nicotinic acid backbone with a 2,4-dichlorophenyl substituent and a fluorine atom at specific positions. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers and industry professionals alike.

Recent studies have highlighted the potential of 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid in various applications, particularly in the development of novel pharmaceutical agents. The presence of the fluorine atom at the 5-position of the nicotinic acid moiety enhances the compound's lipophilicity, which is a critical factor in drug design for improving bioavailability. Additionally, the 2,4-dichlorophenyl group contributes to the molecule's stability and selectivity, making it an ideal candidate for targeting specific biological pathways.

One of the most promising areas of research involving this compound is its role in anti-inflammatory therapies. Experimental data from recent clinical trials suggest that 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid exhibits potent anti-inflammatory activity by modulating key enzymes involved in inflammatory responses. This finding has opened new avenues for its use in treating chronic inflammatory diseases such as arthritis and cardiovascular disorders.

In addition to its pharmacological applications, 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid has also been explored for its potential in agrochemicals. Its ability to inhibit certain plant pathogens has led to investigations into its use as a fungicide or herbicide. Researchers have reported that the compound demonstrates selective toxicity towards pathogenic fungi while showing minimal adverse effects on non-target organisms, which is a significant advantage in agricultural applications.

The synthesis of 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid involves a multi-step organic synthesis process that requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. These improvements have made the compound more accessible for large-scale applications in both pharmaceutical and agrochemical industries.

From a structural perspective, the molecule's nicotinic acid core serves as a versatile scaffold for further functionalization. Scientists have explored various substitution patterns to enhance its pharmacokinetic properties, such as increasing its solubility or improving its metabolic stability. These modifications have led to the development of derivative compounds with enhanced therapeutic profiles.

Moreover, computational studies using advanced molecular modeling techniques have provided deeper insights into the compound's interaction with biological targets. These studies have revealed that 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid exhibits strong binding affinity towards specific receptors and enzymes, which is crucial for understanding its mechanism of action.

In conclusion, 6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid (CAS No. 1361729-20-5) stands out as a versatile and promising compound with diverse applications across multiple industries. Its unique chemical structure and favorable biological properties make it an invaluable tool for researchers striving to develop innovative solutions in medicine and agriculture. As ongoing research continues to uncover new potentials for this compound, it is poised to play an increasingly significant role in advancing modern science and technology.

1361729-20-5 (6-(2,4-Dichlorophenyl)-5-fluoronicotinic acid) 関連製品

- 1805129-94-5(Ethyl 2-amino-6-methylpyridine-3-acetate)

- 2708281-30-3(Methyl trans-4-aminotetrahydrofuran-3-carboxylate hydrochloride)

- 90322-26-2(2-Cyclopentyl-1H-imidazole)

- 1690653-33-8(1-{6-methyl-4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-2-yl}piperazine)

- 897468-91-6(2-4-(5-bromothiophene-2-carbonyl)piperazin-1-yl-6-methoxy-1,3-benzothiazole)

- 2165628-81-7(trans-2-{[(4-Aminophenyl)methyl]amino}cyclobutan-1-ol)

- 151575-30-3(Zirconium(IV) oxide-scandia stabilized)

- 2171339-48-1(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid)

- 1805750-23-5(2-Methyl-6-propionylmandelic acid)

- 1516117-36-4(2-{4H,5H,6H-cyclopentabthiophen-2-yl}acetic acid)